Furan-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
“Furan-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a furan ring, a piperazine ring, and a tetrahydrocinnoline ring . These components are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) explored the synthesis of novel derivatives incorporating the furan-2-yl moiety, examining their antidepressant and antianxiety activities. This research demonstrates the potential pharmaceutical applications of such compounds, highlighting their relevance in the development of new therapeutic agents (Kumar et al., 2017).
Catalytic Reactions and Synthesis
Research by Reddy et al. (2012) detailed the use of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This study underscores the compound's role in facilitating complex chemical transformations, contributing to synthetic chemistry's versatility (Reddy et al., 2012).
Polyhydroxylated Compounds Synthesis
Jasiński et al. (2012) investigated the application of L-Erythrose-derived nitrones in synthesizing polyhydroxylated compounds via 3,6-dihydro-2H-1,2-oxazine derivatives. This research highlights the compound's utility in creating complex molecular structures with potential biological activities (Jasiński et al., 2012).
Antipsychotic Potential
A study by Raviña et al. (2000) synthesized and evaluated a series of novel butyrophenones with affinities for dopamine and serotonin receptors as potential antipsychotic agents. This research indicates the compound's relevance in drug discovery for treating psychiatric disorders (Raviña et al., 2000).
Corrosion Inhibition
Research by Singaravelu and Bhadusha (2022) utilized a derivative of the compound for the prevention of corrosion on mild steel in an acidic medium. This study highlights its application in materials science, specifically in corrosion prevention (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to a variety of biological changes . These changes can include inhibitory activity against viruses and antiproliferative effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
furan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-6-3-11-23-15)21-9-7-20(8-10-21)16-12-13-4-1-2-5-14(13)18-19-16/h3,6,11-12H,1-2,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFQNLQQSRXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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